molecular formula C18H14N2OS B3877375 2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B3877375
M. Wt: 306.4 g/mol
InChI Key: NEBQSBSBBSPQIP-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may help to increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for Alzheimer's disease, 2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have a range of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which could help to protect against oxidative stress and cellular damage. It has also been found to have antimicrobial and antiviral properties, which could make it useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been found to exhibit a range of biological activities, which makes it useful for studying various aspects of cellular function. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the compound's potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for this compound, as well as its long-term safety and efficacy. Additionally, there is potential for this compound to be used in the development of new antimicrobial and antiviral agents. Further research is needed to determine the mechanism of action of this compound and to identify potential targets for drug development.

Scientific Research Applications

2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. It has also been shown to have potential as an anti-inflammatory and antioxidant agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta peptides.

properties

IUPAC Name

(2E)-2-benzylidene-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-8-14-15(9-12(11)2)20-17(21)16(22-18(20)19-14)10-13-6-4-3-5-7-13/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBQSBSBBSPQIP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=CC=C4)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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